molecular formula C37H30O5 B12549920 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one CAS No. 848617-01-6

7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B12549920
CAS No.: 848617-01-6
M. Wt: 554.6 g/mol
InChI Key: PJHUCWFFFBJAAN-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,4-bis(benzyloxy)aniline: This intermediate can be synthesized by reacting 2,4-dihydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the benzopyran core: The intermediate is then subjected to cyclization reactions to form the benzopyran core. This step often involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product.

    Introduction of the benzyloxy groups: The final step involves the introduction of benzyloxy groups at specific positions on the benzopyran core. This can be achieved through nucleophilic substitution reactions using benzyl bromide or benzyl chloride as the benzylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or anticancer activities, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Modulating signaling pathways: The compound may influence signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.

    Antioxidant activity: It may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis(benzyloxy)aniline: A precursor in the synthesis of the target compound, with similar benzyloxy groups but lacking the benzopyran core.

    4’-Benzyloxy-2-bromopropiophenone: Another benzyloxy-containing compound used as an intermediate in organic synthesis.

Uniqueness

7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one is unique due to its specific combination of benzyloxy groups and the benzopyran core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

848617-01-6

Molecular Formula

C37H30O5

Molecular Weight

554.6 g/mol

IUPAC Name

3-[2,4-bis(phenylmethoxy)phenyl]-4-methyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C37H30O5/c1-26-32-19-17-31(40-24-28-13-7-3-8-14-28)22-35(32)42-37(38)36(26)33-20-18-30(39-23-27-11-5-2-6-12-27)21-34(33)41-25-29-15-9-4-10-16-29/h2-22H,23-25H2,1H3

InChI Key

PJHUCWFFFBJAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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